molecular formula C20H33N3O3 B2453344 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide CAS No. 2034539-04-1

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide

Cat. No.: B2453344
CAS No.: 2034539-04-1
M. Wt: 363.502
InChI Key: FHGFAFDZKWIWRC-UHFFFAOYSA-N
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Description

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide is a complex organic compound that features a piperazine ring substituted with a tert-butoxy group and a hydroxypropyl group

Mechanism of Action

Target of Action

It is known that compounds containing piperazine rings can interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

The presence of a piperazine ring in the structure suggests that it may interact with its targets through hydrogen bonding and other intermolecular interactions . The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on cellular processes.

Biochemical Pathways

Compounds containing piperazine rings have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The presence of a piperazine ring in the structure suggests that it may have good water solubility, which could potentially enhance its bioavailability .

Result of Action

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These effects suggest that the compound could have a broad range of potential applications in the field of drug discovery.

Action Environment

The presence of a piperazine ring in the structure suggests that it may be easily modifiable, which could allow for the adjustment of its molecular physicochemical properties to optimize its performance in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the tert-butoxy and hydroxypropyl groups. The final step involves the introduction of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the benzamide moiety can produce primary amines.

Scientific Research Applications

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound in drug discovery, particularly for its interactions with specific receptors or enzymes.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzamide analogs, such as:

  • N-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)benzamide
  • N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)acetamide

Uniqueness

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butoxy group, hydroxypropyl group, and benzamide moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)26-16-18(24)15-23-13-11-22(12-14-23)10-9-21-19(25)17-7-5-4-6-8-17/h4-8,18,24H,9-16H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGFAFDZKWIWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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